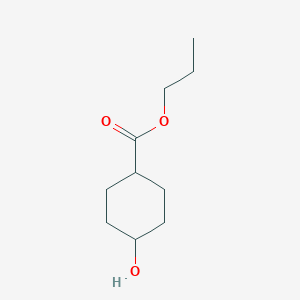
Propyl 4-hydroxycyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-hydroxycyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexane carboxylates It is characterized by a cyclohexane ring substituted with a hydroxyl group at the fourth position and a carboxylate ester group at the first position, with a propyl group attached to the ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Propyl 4-hydroxycyclohexane-1-carboxylate typically involves the esterification of 4-hydroxycyclohexane-1-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
4-Hydroxycyclohexane-1-carboxylic acid+PropanolH2SO4Propyl 4-hydroxycyclohexane-1-carboxylate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions: Propyl 4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 4-Oxocyclohexane-1-carboxylate.
Reduction: Propyl 4-hydroxycyclohexane-1-methanol.
Substitution: Propyl 4-chlorocyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Propyl 4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mecanismo De Acción
The mechanism of action of Propyl 4-hydroxycyclohexane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in biochemical pathways. The cyclohexane ring provides structural stability and hydrophobic interactions with lipid membranes.
Comparación Con Compuestos Similares
Propyl 4-hydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxycyclohexane-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group. It has slightly different physical properties and reactivity.
Methyl 4-hydroxycyclohexane-1-carboxylate: Contains a methyl group, making it less hydrophobic compared to the propyl derivative.
Butyl 4-hydroxycyclohexane-1-carboxylate: The butyl group increases the hydrophobicity and may alter the compound’s solubility and interaction with biological membranes.
The uniqueness of this compound lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Propiedades
Número CAS |
116118-44-6 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
propyl 4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 |
Clave InChI |
PGSHKRZDHRICCG-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1CCC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-11H-indolo[3,2-C]quinoline](/img/structure/B14309508.png)
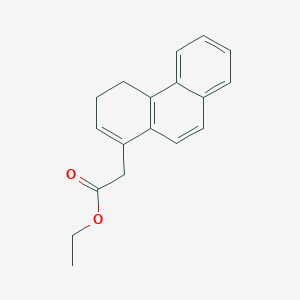
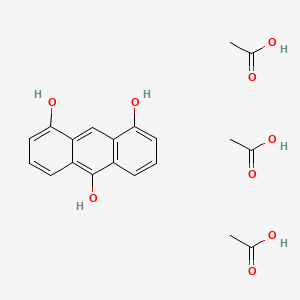
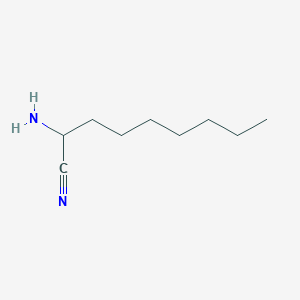
![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
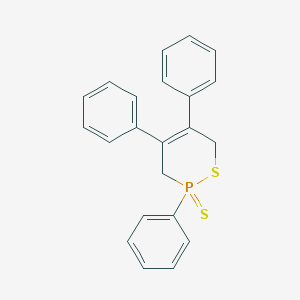
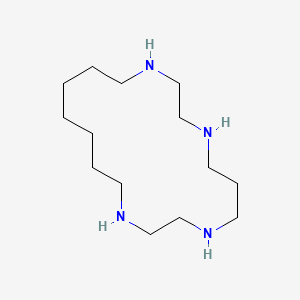
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
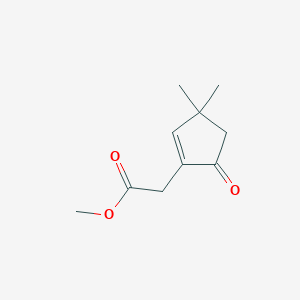

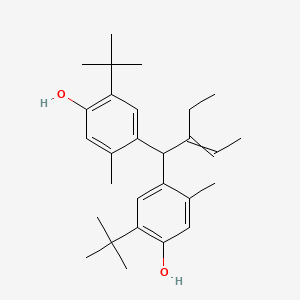
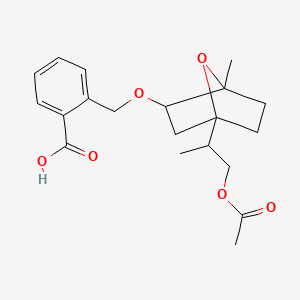
![2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol](/img/structure/B14309575.png)
